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These application notes provide a comprehensive guide for the generation of a UL24.5-null
mutant of Herpes Simplex Virus 1 (HSV-1). The UL24.5 protein is a recently discovered
accessory protein encoded within the UL24 gene locus.[1][2][3] While the full-length UL24
protein is important for efficient viral replication and pathogenesis, the specific function of
UL24.5 is still under investigation.[1][4] Studies have shown that a UL24.5-null mutant, unlike a
UL24-null mutant, exhibits replication in cell culture comparable to the wild-type virus but
demonstrates increased pathogenicity in animal models, highlighting its potential role in
modulating the host immune response or virulence.[2][3]

This document outlines the strategic approach for creating a UL24.5-null mutant virus using
Bacterial Artificial Chromosome (BAC) technology coupled with Red/ET recombineering. This
powerful methodology allows for precise and efficient manipulation of the large herpesvirus
genome in E. coli before reconstitution of the mutant virus in mammalian cells.[5][6][7]

Data Presentation
Table 1: Phenotypic Comparison of UL24 and UL24.5
Mutant Viruses
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Experimental Protocols

The generation of a UL24.5-null mutant virus involves three main stages:

e Mutagenesis of the HSV-1 BAC: Introduction of a specific mutation into the UL24.5 coding

sequence within an HSV-1 genome cloned as a BAC in E. coli.

» Reconstitution of the Mutant Virus: Transfection of the mutated BAC DNA into permissive

mammalian cells to generate infectious virus particles.

o Verification of the Mutant Virus: Confirmation of the desired mutation and absence of

unintended alterations in the reconstituted virus.
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Protocol 1: Generation of a UL24.5-Null Mutation in an
HSV-1 BAC via Two-Step Red/ET Recombineering (GalK
Selection)

This protocol describes the introduction of a point mutation to change the start codon of UL24.5
(ATG) to a non-initiating codon (e.g., GTG for Valine) using a two-step Red/ET recombineering
system with a galK positive/negative selection cassette.[8] This method allows for a scarless
mutation.

Materials:

E. coli strain SW102 carrying the HSV-1 BAC (e.g., pBAC-HSV1-KOS).
e pGalK plasmid (for use as a PCR template).

» Primers for amplifying the galK cassette with homology arms flanking the UL24.5 start codon
(see below for design).

» Primers for generating the repair fragment with the desired point mutation.

e L-arabinose.

o Minimal medium plates with galactose.

e Minimal medium plates with 2-deoxy-galactose (DOG).

» Chloramphenicol and other appropriate antibiotics for BAC and plasmid maintenance.
o Electroporator and cuvettes.

» Standard molecular biology reagents and equipment.

Primer Design:

e Forward Primer (UL24.5-galK-F): 50 nucleotides of homology upstream of the UL24.5 ATG
start codon, followed by 20 nucleotides homologous to the start of the galK gene.
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e Reverse Primer (UL24.5-galK-R): 50 nucleotides of homology downstream of the UL24.5
ATG start codon, followed by 20 nucleotides homologous to the end of the galK gene.

o Repair Oligonucleotide: A 100-120 bp single-stranded or double-stranded DNA fragment
containing the desired ATG to GTG mutation, flanked by 50-60 bp of homology on either side
of the mutation site.

Procedure:
o Step 1: Insertion of the galK Cassette (Positive Selection)
1. Prepare electrocompetent E. coli SW102 cells harboring the HSV-1 BAC.
2. Induce the Red/ET recombination enzymes by adding L-arabinose to the culture.

3. Amplify the galK cassette from the pGalK plasmid using the UL24.5-galK-F and UL24.5-
galK-R primers.

4. Electroporate the purified galk PCR product into the induced, competent SW102/HSV-1
BAC cells.

5. Plate the electroporated cells on minimal medium plates containing galactose and
appropriate antibiotics. Only bacteria that have successfully integrated the galK gene will
be able to metabolize galactose and grow.[8]

6. Verify the correct insertion of the galK cassette in several colonies by PCR and restriction
fragment length polymorphism (RFLP) analysis of the BAC DNA.

o Step 2: Replacement of the galK Cassette with the Point Mutation (Counter-Selection)
1. Prepare electrocompetent cells from a verified positive clone from Step 1.
2. Induce the Red/ET recombination enzymes with L-arabinose.

3. Electroporate the repair oligonucleotide containing the ATG to GTG mutation into the
induced cells.
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4. Plate the cells on minimal medium containing 2-deoxy-galactose (DOG) and appropriate
antibiotics. Cells that lose the galK gene will survive, as GalK converts DOG into a toxic
compound.[8]

5. Select several resulting colonies and verify the successful introduction of the point
mutation and removal of the galK cassette by PCR and Sanger sequencing of the targeted
region of the BAC DNA.

6. Perform a final RFLP analysis on the purified mutant BAC DNA to ensure the overall
integrity of the viral genome.

Protocol 2: Reconstitution of the UL24.5-Null Mutant
Virus

Materials:

Permissive mammalian cells (e.g., Vero or U20S cells).

Purified, verified UL24.5-null HSV-1 BAC DNA.

Transfection reagent (e.g., Lipofectamine 2000 or similar).

Cell culture medium and supplements.

Standard tissue culture equipment.

Procedure:

Plate permissive cells in 6-well plates or T-25 flasks and grow to 80-90% confluency.

On the day of transfection, transfect the cells with 2-4 pg of the purified UL24.5-null BAC
DNA according to the manufacturer's protocol for the chosen transfection reagent.

Incubate the cells and monitor for the appearance of cytopathic effect (CPE), which typically
appears 3-7 days post-transfection.

When widespread CPE is observed, harvest the cells and medium.
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o Freeze-thaw the cell suspension three times to lyse the cells and release the virus particles.

o Centrifuge the lysate to pellet cell debris and collect the supernatant containing the
reconstituted virus (PO stock).

o Amplify the viral stock by infecting fresh monolayers of permissive cells.

Protocol 3: Verification of the Reconstituted Virus

Materials:

P1 or P2 viral stock of the putative UL24.5-null mutant.

Wild-type HSV-1 virus as a control.

DNA extraction kit for viral DNA.

PCR primers flanking the mutated site in UL24.5.

Sanger sequencing reagents.

Antibodies for Western blot analysis (e.g., anti-UL24, anti-VP5, anti-gC).

Procedure:

o Genotypic Verification:

1. Infect permissive cells with the reconstituted virus.

2. When CPE is evident, harvest the cells and extract total DNA.

3. Perform PCR using primers that flank the mutated region of the UL24 gene.

4. Purify the PCR product and submit it for Sanger sequencing to confirm the presence of the
ATG to GTG mutation and the absence of any other mutations in the amplified region.

e Phenotypic Verification (Optional but Recommended):
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1. Western Blot: Infect cells with the wild-type virus and the UL24.5-null mutant. Harvest cell
lysates at late times post-infection (e.g., 18-24 hours). Perform Western blot analysis to
confirm the expression of other viral proteins (e.g., late proteins like VP5 or gC) is not
grossly affected. Note that directly detecting the absence of the small UL24.5 protein can
be challenging; genotypic confirmation is the primary verification method.

2. Growth Curve Analysis: Perform a multi-step growth curve analysis by infecting permissive
cells at a low multiplicity of infection (MOI, e.g., 0.01) with the wild-type and mutant
viruses. Harvest samples at various time points (e.g., 0, 12, 24, 48, 72 hours post-
infection) and titrate the virus by plague assay. As reported, the UL24.5-null mutant should
exhibit growth kinetics similar to the wild-type virus.[2]
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Caption: Workflow for generating a UL24.5-null mutant virus using BAC recombineering.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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